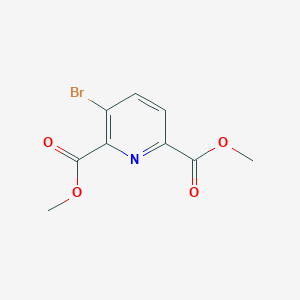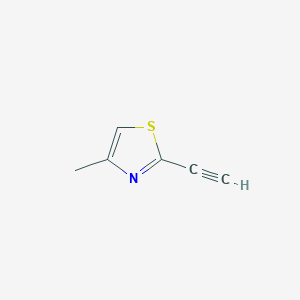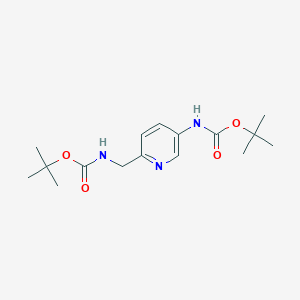![molecular formula C5H12Cl2N2 B1446458 Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride CAS No. 147927-61-5](/img/structure/B1446458.png)
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
Descripción general
Descripción
“Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride” is a chemical compound with the IUPAC name N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride . It has a molecular weight of 199.12 .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentane derivatives has been a topic of interest in recent years . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition onto [1.1.1]propellane to afford BCP radicals .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride consists of three rings of four carbon atoms each . The SMILES string representation of the molecule is CNC1(C2)CC2(NC)C1.Cl.Cl .Chemical Reactions Analysis
The chemical reactions involving Bicyclo[1.1.1]pentane derivatives are complex and varied. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition onto [1.1.1]propellane to afford BCP radicals .Physical And Chemical Properties Analysis
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a solid at room temperature . It has a molecular weight of 199.12 .Aplicaciones Científicas De Investigación
Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]Pentane Ketones
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride has been used in the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones . This process involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . The resulting disubstituted BCP ketones are important bioisosteres with para-substituted aromatic rings .
Large-Scale Synthesis of Bicyclo[1.1.1]Pentane-1,3-Dicarboxylic Acid
This compound has been used in the large-scale synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . The synthesis involves a flow photochemical addition of propellane to diacetyl, which constructs the BCP core . The resulting diketone undergoes a haloform reaction to yield the BCP .
3. Production of Various BCP-Containing Building Blocks The BCP core synthesized from Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can be further transformed into various BCP-containing building blocks . These include alcohols, acids, amines, trifluoroborates, amino acids, etc., which are useful in medicinal chemistry .
Bioisosteric Replacement in Drug Design
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride and its derivatives have been used as bioisosteres for para-substituted aromatic rings in drug design . This is part of the “Escape from Flatland” concept, where medicinal chemists replace benzene rings in bioactive compounds with saturated bioisosteres .
5. Improving Physicochemical Properties of Bioactive Compounds The use of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride in the synthesis of bioisosteres can lead to improved physicochemical properties of bioactive compounds . This includes better solubility, lower lipophilicity, and higher metabolic stability .
Patentable Chemical Space Exploration
The use of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride and its derivatives can help explore patentable chemical space . This is particularly relevant in the pharmaceutical industry, where novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues are highly sought after .
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride and its derivatives are promising. They are important bioisosteres with para-substituted aromatic rings . Synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature , indicating a potential area for future research and development.
Propiedades
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWAZRHOPVPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
amine](/img/structure/B1446379.png)


![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)




